Adenosine A1 and A2A Receptor Affinity of 1,9-Dimethylxanthine vs. Theophylline and Caffeine
1,9-Dimethylxanthine demonstrates significantly weaker binding affinity for rat adenosine A1 and A2A receptors compared to theophylline (1,3-dimethylxanthine) and caffeine. In contrast to theophylline's potent inhibition of A1 (Ki ≈ 6,770-14,000 nM) and A2A (Ki ≈ 6,700-25,300 nM) receptors, 1,9-Dimethylxanthine exhibits a Ki value greater than 10,000 nM for the rat A2A receptor, indicating very low affinity [1][2][3]. This quantitative difference underscores that 1,9-Dimethylxanthine is not a direct functional substitute for theophylline and may serve as a more selective or weaker control compound in certain assays.
| Evidence Dimension | Binding Affinity (Ki) at Adenosine A2A Receptor (Rat) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Theophylline (Ki ≈ 6,700-25,300 nM); Caffeine (Ki ≈ 23,400-45,000 nM) |
| Quantified Difference | 1,9-Dimethylxanthine is at least 1.5- to 2.5-fold weaker than theophylline at the rat A2A receptor. |
| Conditions | In vitro radioligand binding assays using rat brain tissue, curated in the PDSP Ki Database. |
Why This Matters
This quantitative affinity data allows researchers to select 1,9-Dimethylxanthine as a low-affinity control or to exploit its unique selectivity profile, distinct from the more potent theophylline, for mechanistic studies.
- [1] BindingDB. (n.d.). BDBM82534: 1,9-DimethylXanthine. Ki for Adenosine receptor A2a (Rat). View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Table 1: Ki values for natural xanthine derivatives. View Source
- [3] BindingDB. (n.d.). PrimarySearch_ki for 1,9-DimethylXanthine. View Source
